REACTION_CXSMILES
|
C[CH2:2][CH2:3][CH2:4][N:5]([C:10]([NH:12][C:13]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=1)=[O:14])=[S:11])[CH2:6][CH2:7][CH2:8]C.[Si](=O)=O>>[CH3:8][CH2:7][CH2:6][N:5]([C:10]([NH:12][C:13]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=1)=[O:14])=[S:11])[CH2:4][CH2:3][CH3:2]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CCCCN(CCCC)C(=S)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kneaded at 260° C.
|
Name
|
|
Type
|
|
Smiles
|
CCCN(CCC)C(=S)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |